molecular formula C13H16O B8687833 4,4-Dimethyl-1-phenylpent-1-en-3-one

4,4-Dimethyl-1-phenylpent-1-en-3-one

Cat. No.: B8687833
M. Wt: 188.26 g/mol
InChI Key: YHFHIZDYJXYXOJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS: 29569-91-3) is an α,β-unsaturated ketone (enone) with the molecular formula C₁₃H₁₆O and a molecular weight of 200.26 g/mol. It is synthesized via the condensation of pinacolone (3,3-dimethylbutan-2-one) and benzaldehyde under basic conditions, yielding an oily product with a 71% yield . This compound serves as a versatile intermediate in organic synthesis, particularly in:

  • Pyrazoline formation: Reacting with hydrazines to generate trisubstituted pyrazolines, which are explored as kinase inhibitors .
  • Iron-catalyzed coupling reactions: Participating in Sakurai–Michael-type conjugations to yield complex alkenes .

Its structure features a conjugated enone system (C=O and C=C groups) and a sterically hindered 4,4-dimethyl substituent, which influences reactivity and selectivity in chemical transformations.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4,4-dimethyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

YHFHIZDYJXYXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4,4-Dimethyl-1-phenylpent-1-en-3-one is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable building block in organic chemistry.

Biological Studies

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.
  • Antioxidant Properties : Studies have shown that it can act as a radical scavenger, effectively neutralizing free radicals with an IC50 value of approximately 40 µg/mL.

Medicinal Chemistry

In recent studies, this compound has been explored for its anticancer properties. For instance, it was found to significantly reduce cell viability in human breast cancer cells (MCF7), inducing apoptosis through caspase activation pathways . This positions the compound as a promising lead in the development of new anticancer agents.

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and triggered apoptotic pathways. This suggests its potential as a therapeutic agent against breast cancer .

Case Study 2: PDE5 Inhibition

Another significant application is its role as a scaffold for developing phosphodiesterase type 5 (PDE5) inhibitors. A derivative of this compound was synthesized and showed promising results with an IC50 value of 6.2 µM in inhibiting PDE5 activity. Further modifications enhanced potency, indicating its potential use in treating erectile dysfunction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Physical State Key Applications References
4,4-Dimethyl-1-phenylpent-1-en-3-one Phenyl 200.26 71% Oil Pyrazoline synthesis, coupling reactions
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one 4-Cl-phenyl 222.71 Not reported Solid Pesticide intermediate
1-(3-Nitrophenyl)-4,4-dimethylpent-1-en-3-one 3-NO₂-phenyl 233.26 Not reported Solid Pesticide intermediate
1-(3,4-Methylenedioxyphenyl)-4,4-dimethylpent-1-en-3-one 3,4-OCH₂O-phenyl 244.28 Not reported Not reported Undisclosed (commercial product)
Key Observations :

Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase the electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions. For example, the 4-chloro derivative is critical in pesticide synthesis due to its stability and reactivity . Steric Effects: The 4,4-dimethyl group in all analogues hinders rotation around the C-C bond, favoring planar conformations that stabilize conjugated systems .

Synthetic Utility: The parent compound’s oil-like physical state facilitates homogeneous reactions, whereas solid derivatives (e.g., 4-Cl and 3-NO₂ analogues) may require solvent optimization . The nitro-substituted derivative exhibits coplanar alignment of the nitro, carbonyl, and ethenyl groups, which may enhance crystallinity and stability in pesticidal formulations .

Analytical Methods: The 4-chloro derivative is quantified via GC with a recovery rate of 98.8–101.1% and a coefficient of variation of 0.42%, indicating high analytical precision . Crystal structures of the 4-Cl and 3-NO₂ derivatives have been resolved via X-ray diffraction, confirming bond lengths and angles consistent with related enones .

Comparison with Non-Substituted Analogues

4,4-Dimethyl-1-phenylpentan-3-one (CAS: 5195-24-4):
  • Structure: Lacks the α,β-unsaturation (C=C bond) present in the enone.
  • Reactivity : Absence of conjugation reduces electrophilicity, making it less reactive in cycloadditions or Michael additions.
  • Applications: Primarily used as a solvent or intermediate in non-conjugated systems .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • 1^1H NMR (CDCl3_3): Peaks at δ 7.55–7.41 (m, 5H, aromatic), 5.45 (s, 1H, α-vinyl proton), 1.27 (s, 9H, tert-butyl group) confirm the enone structure .
    • HRMS : Molecular ion [M+H]+^+ at m/z 204.1310 matches the theoretical formula C13_{13}H17_{17}O .
  • Crystallography : While no direct X-ray data for this compound exists, related derivatives (e.g., 3-nitrophenyl analog) are analyzed using SHELX programs. Key parameters include refinement via SHELXL and structure validation with R1_1 < 0.05 .

How does this compound participate in heterocyclic synthesis, and what are the mechanistic insights?

Advanced Research Focus
The enone serves as a Michael acceptor in pyrazoline synthesis. For example, reacting it with 4-hydrazinobenzoic acid hydrochloride forms trisubstituted pyrazolines via a cyclocondensation mechanism:

Hydrazine Attack : The enone’s β-carbon undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate.

Cyclization : Intramolecular cyclization generates a five-membered pyrazoline ring.

Purification : The product (38% yield) is isolated via column chromatography (CH2_2Cl2_2/CH3_3OH 50:1) and confirmed by melting point (233–234°C) and NMR .

Mechanistic Challenge : Competing keto-enol tautomerism in the enone may lead to regioselectivity issues. Stabilizing the enolate with Lewis acids (e.g., AlCl3_3) can improve reaction specificity .

What challenges arise in resolving structural data for this compound using X-ray crystallography?

Q. Advanced Research Focus

  • Crystallization Difficulty : The compound’s low melting point (73–75°C) and oily consistency complicate crystal growth. Derivatives with electron-withdrawing groups (e.g., nitro substituents) improve crystallinity .
  • Data Refinement : Use SHELXL for high-resolution refinement. Challenges include:
    • Disorder Handling : Flexible tert-butyl groups may require constrained refinement.
    • Twinned Data : For macromolecular applications, SHELXE can resolve twinning via Patterson methods .

Contradiction Analysis : Discrepancies in reported melting points (e.g., 73–75°C vs. 72–74°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) is recommended for validation .

How can researchers analyze contradictions in synthetic yields or spectroscopic data across studies?

Q. Methodological Guidance

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, yields drop below 70% if moisture-sensitive catalysts (e.g., NaH) are not handled under inert atmospheres .
  • Spectroscopic Variability :
    • NMR Solvent Effects : DMSO-d6_6 vs. CDCl3_3 shifts proton peaks (e.g., tert-butyl δ 1.27 in CDCl3_3 vs. 1.22 in DMSO) .
    • Instrument Calibration : Validate HRMS data against internal standards (e.g., NaTFA).

What advanced applications exist for this compound in medicinal chemistry?

Advanced Research Focus
The compound is a precursor to bioactive pyrazolines, which exhibit selective phosphodiesterase (PDE) inhibition. Key steps include:

Functionalization : Introduce electron-donating/withdrawing groups on the phenyl ring to modulate PDE binding.

SAR Studies : Correlate substituent effects (e.g., tert-butyl bulkiness) with inhibitory activity using IC50_{50} assays .

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